4-(acetylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate benzamide and 5-methyl-1,3,4-thiadiazol-2-yl derivatives, possibly through a nucleophilic substitution reaction. The acetylamino group could be introduced through an acetylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), a thiadiazole ring, and an acetylamino group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an organic compound, “4-(acetylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could potentially undergo a variety of chemical reactions. These might include further substitutions on the benzene ring, hydrolysis of the amide bond, or reactions involving the thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an organic molecule, it would likely be soluble in organic solvents. The presence of the amide group could also confer some degree of water solubility .Scientific Research Applications
- Research Focus : Scientists evaluate fission variables such as cross-sections, mass distributions, and prompt neutron emission. They use tools like Talys and custom programs to describe the fission process using the Brosa model .
- Relevance : Researchers explore how optogenetics can be applied to manipulate specific cells or neural circuits. Although not directly related to the compound, understanding light exposure settings is crucial for optogenetics experiments .
Proton-Induced Fission Studies
Optogenetics Research
Open Science and Inclusivity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-acetamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7(17)13-10-5-3-9(4-6-10)11(18)14-12-16-15-8(2)19-12/h3-6H,1-2H3,(H,13,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFBPXQGKNHFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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